2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide
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Overview
Description
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide, also known as BDBM-254759, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides and has been shown to exhibit significant biological activity in various in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide involves the inhibition of CDK2 and GSK-3β enzymes. CDK2 is a key regulator of the cell cycle and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is involved in the regulation of glycogen synthesis and its inhibition leads to increased glycogen synthesis and storage.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit glycogen synthase activity, and increase insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide is its potent inhibitory activity against CDK2 and GSK-3β enzymes. This makes it a potential candidate for the development of novel anti-cancer and anti-diabetic therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions that can be explored in the field of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide research. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Another potential direction is the identification of other potential therapeutic targets for this compound, which could expand its potential applications in various disease conditions. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which could pave the way for its clinical development.
Synthesis Methods
The synthesis of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-chloroquinoline-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-2-methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a chlorinating agent such as thionyl chloride to yield the final product.
Scientific Research Applications
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent inhibitory activity against several important enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are known to play a critical role in the regulation of various cellular processes such as cell cycle progression, apoptosis, and glycogen synthesis.
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-18-9-14(13-5-1-2-6-15(13)22-18)19(23)21-10-12-11-24-16-7-3-4-8-17(16)25-12/h1-9,12H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJCUBMTQQSOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.